N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
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Overview
Description
N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound that features multiple functional groups, including chlorophenyl, hydroxy, methoxy, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyranone Ring: Starting with a suitable precursor, such as a 4-hydroxy-6-methyl-2H-pyran-2-one, through cyclization reactions.
Substitution Reactions: Introducing the chlorophenyl and hydroxy-methoxyphenyl groups via nucleophilic substitution or electrophilic aromatic substitution.
Amide Bond Formation: Coupling the intermediate with an appropriate amine to form the final propanamide structure.
Industrial Production Methods
Industrial production would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigating interactions with enzymes and proteins.
Medicine
Drug Development: Potential therapeutic applications due to its complex structure and functional groups.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(4-hydroxyphenyl)propanamide: Lacks the methoxy and pyranone groups.
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)propanamide: Similar but with different substitution patterns.
Properties
Molecular Formula |
C22H20ClNO6 |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C22H20ClNO6/c1-12-8-18(26)21(22(28)30-12)16(13-6-7-19(29-2)17(25)9-13)11-20(27)24-15-5-3-4-14(23)10-15/h3-10,16,25-26H,11H2,1-2H3,(H,24,27) |
InChI Key |
KFIMUEIRPDKXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
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